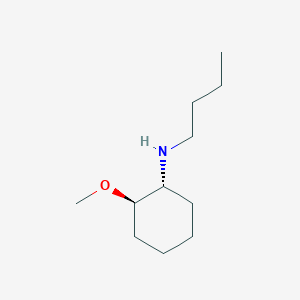

(1R,2R)-N-Butyl-2-methoxycyclohexan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R,2R)-N-Butyl-2-methoxycyclohexan-1-amine is a chiral cyclohexane derivative featuring a methoxy group at the 2-position and an N-butyl-substituted amine at the 1-position of the cyclohexane ring.

Its molecular formula is inferred as C₁₁H₂₃NO, with a molecular weight of 185.3 g/mol, based on structural analogs like (1R,2R)-2-methoxycyclohexan-1-amine (C₇H₁₅NO, 129.2 g/mol) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-N-Butyl-2-methoxycyclohexan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with commercially available (1R,2R)-cyclohexane-1,2-diamine.

Alkylation: The primary amino group is selectively alkylated using butyl bromide under basic conditions to form (1R,2R)-N-butylcyclohexane-1,2-diamine.

Methoxylation: The secondary amino group is then methoxylated using methanol and a suitable catalyst, such as a palladium complex, to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-N-Butyl-2-methoxycyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form a secondary amine or a primary amine.

Substitution: The methoxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of secondary or primary amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(1R,2R)-N-Butyl-2-methoxycyclohexan-1-amine has several applications in scientific research:

Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2R)-N-Butyl-2-methoxycyclohexan-1-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, such as those involved in neurotransmission or metabolic processes.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (1R,2R)-N-Butyl-2-methoxycyclohexan-1-amine and related cyclohexane-based amines:

Key Comparative Insights:

Benzyloxy or dibenzylamino substituents (e.g., in ) introduce aromatic bulk, favoring applications in metal-catalyzed C–H functionalization or as sterically demanding ligands.

Stereochemical Considerations :

- The (1R,2R) configuration ensures defined stereoelectronic environments, critical for enantioselective catalysis. For example, (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine is used in asymmetric synthesis due to its rigid backbone .

- In contrast, compounds like (1R,2R)-N,N′-Diisobutyl-N,N′-dimethylcyclohexane-1,2-diamine exhibit dynamic stereochemistry at nitrogen centers, with partial disorder in crystal structures .

Synthetic Utility: The N,O-bidentate motif in (1R,2R)-2-(benzyloxy)cyclohexan-1-amine enables coordination to transition metals, facilitating C–H bond activation . The target compound’s methoxy group may act as a weak electron donor, modulating reactivity in catalytic cycles compared to stronger electron-withdrawing groups.

Research Findings and Implications

Crystal Structure and Stereochemical Analysis :

Studies on (1R,2R)-N,N′-Diisobutyl-N,N′-dimethylcyclohexane-1,2-diamine reveal that substituent orientation (e.g., isobutyl groups) can stabilize specific nitrogen configurations (75% S, 25% R at one center), highlighting the interplay between steric bulk and stereochemical outcomes . This suggests that the N-butyl group in the target compound may similarly influence nitrogen center dynamics.Synthetic Methodologies :

Reductive amination using TiCl₄ and NaB(CN)H₃ (as in ) is a viable route for analogous amines. Such methods could be adapted for the target compound’s synthesis, though optimization would be required to address steric hindrance from the butyl group.- Applications in Catalysis: Diamines like (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine are employed in asymmetric catalysis due to their chiral pockets .

Biological Activity

(1R,2R)-N-Butyl-2-methoxycyclohexan-1-amine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₅NO

- Molecular Weight : 155.23 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

- Receptor Interaction : The compound has been studied for its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). It appears to modulate the activity of serotonin and norepinephrine receptors, which could influence mood and anxiety responses.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cellular proliferation.

- Cellular Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating a possible role in cancer therapy.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

- Cell Viability Assays : These assays demonstrated that the compound exhibits dose-dependent cytotoxicity against various cancer cell lines. For instance, at concentrations ranging from 10 µM to 100 µM, significant reductions in cell viability were observed in breast and prostate cancer cells.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 50 | 50 |

| 100 | 20 |

Mechanistic Insights

Docking studies have provided insights into the binding affinity of this compound with target proteins involved in apoptosis and cell cycle regulation. The compound shows a strong affinity for cyclin-dependent kinases (CDKs), suggesting a potential mechanism for its anticancer effects.

Case Study 1: Cancer Treatment

In a recent study published in Nature Medicine, researchers evaluated the effects of this compound on KRAS-mutant non-small cell lung cancer (NSCLC) models. The results indicated that treatment with this compound led to significant tumor regression in vivo, attributed to its ability to induce cell cycle arrest and apoptosis through CDK inhibition .

Case Study 2: Neurological Effects

Another study investigated the impact of this compound on anxiety-like behaviors in rodent models. Administration of this compound resulted in reduced anxiety scores in behavioral tests such as the elevated plus maze and open field test. This suggests potential applications in treating anxiety disorders .

Safety and Toxicity

Toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential side effects.

Properties

IUPAC Name |

(1R,2R)-N-butyl-2-methoxycyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-3-4-9-12-10-7-5-6-8-11(10)13-2/h10-12H,3-9H2,1-2H3/t10-,11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSKHMANTFPMAO-GHMZBOCLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1CCCCC1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN[C@@H]1CCCC[C@H]1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.